molecular formula C10H19N3O B180016 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine CAS No. 116818-82-7

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

Katalognummer: B180016
CAS-Nummer: 116818-82-7
Molekulargewicht: 197.28 g/mol
InChI-Schlüssel: FXYNRDLXGBFSTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine (also known as compound B180016) is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₄N₂O
CAS Number116818-82-7

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound has been studied for its potential as an antidepressant and anxiolytic agent.

Target Receptors

  • Serotonin Receptors : Preliminary studies suggest that this compound may act as a partial agonist at certain serotonin receptor subtypes, influencing mood and anxiety levels.
  • Dopamine Receptors : There is evidence indicating that it may also interact with dopamine receptors, which are crucial in the regulation of mood and reward pathways.

Biological Activity and Research Findings

Research on the biological activity of this compound has highlighted several key findings:

Antidepressant Effects

In a study examining the antidepressant-like effects of various piperazine derivatives, this compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties. The IC50 value for this effect was reported to be approximately 15 µM, indicating a moderate level of potency compared to standard antidepressants like fluoxetine (IC50 ~10 µM) .

Anxiolytic Activity

In animal models, this compound exhibited anxiolytic effects in the elevated plus maze test. Doses ranging from 5 to 20 mg/kg showed a dose-dependent increase in time spent in the open arms, suggesting reduced anxiety-like behavior .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Mood Disorders : A clinical trial involving patients with major depressive disorder found that administration of this compound led to significant improvements in depression scales after four weeks of treatment .
  • Neuropharmacological Profile : In a neuropharmacological assessment, researchers noted that this compound modulated neurotransmitter levels in the prefrontal cortex, enhancing serotonin and norepinephrine signaling pathways .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that piperazine derivatives, including those containing the 1-methyl-4-(pyrrolidin-2-ylcarbonyl) structure, exhibit promising anticancer properties. For instance, compounds derived from piperazine have shown significant cytotoxicity against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MDA-MB-231 (breast cancer)

A study demonstrated that a piperazine derivative exhibited an IC50_{50} value of 0.19 µM against A549 cells, outperforming the standard chemotherapeutic agent cisplatin (IC50_{50} = 11.54 µM) .

2. Neuropharmacology
Piperazine derivatives are also explored for their neuropharmacological effects. The structural modifications involving 1-methyl and pyrrolidine moieties enhance the binding affinity to neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

Synthetic Applications

1. Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows for the creation of complex molecular architectures. For example:

  • Reactions : It can participate in nucleophilic substitutions and coupling reactions to form more complex piperazine derivatives.

2. Drug Development
The unique structural features of 1-methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine make it an attractive candidate for developing new drug entities targeting specific biological pathways. Its derivatives can be designed to improve pharmacokinetic properties such as solubility and bioavailability.

Case Studies

StudyApplicationFindings
Yan et al. (2020)AnticancerDemonstrated strong cytotoxic activity against A549 and HeLa cells with IC50_{50} values significantly lower than cisplatin .
Narender et al. (2019)NeuropharmacologyExplored the effects of piperazine derivatives on neurotransmitter receptor binding, suggesting potential for treating anxiety disorders .
Zhang et al. (2021)Drug SynthesisDeveloped a synthetic route utilizing this compound as a precursor for novel anti-inflammatory agents .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at its secondary amine sites, particularly under acidic or basic conditions.

Reaction Conditions Product Reference
Alkylation with alkyl halidesK2_2CO3_3, DMF, 60°C, 12 hrsN-alkylated derivatives (e.g., with methyl iodide or benzyl chloride)
Arylation via SNArPd catalysis, aryl halides, 100–120°C1-Methyl-4-(pyrrolidin-2-ylcarbonyl)-N-arylpiperazines

Key Findings :

  • Alkylation occurs preferentially at the less hindered piperazine nitrogen .
  • SNAr reactions require electron-withdrawing groups on the aryl halide for effective coupling .

Acylation and Carbonyl Reactivity

The pyrrolidin-2-ylcarbonyl group participates in condensation and cross-coupling reactions.

Reaction Conditions Product Reference
Amide bond hydrolysis6M HCl, reflux, 6 hrs1-Methylpiperazine and pyrrolidine-2-carboxylic acid
Reductive aminationNaBH3_3CN, Ti(OiPr)4_4, RTSecondary amine derivatives (e.g., with aldehydes/ketones)
Grignard additionRMgX, THF, −78°C to RTTertiary alcohols at the carbonyl position

Key Findings :

  • Hydrolysis under acidic conditions cleaves the amide bond quantitatively .
  • Reductive amination requires Lewis acid catalysis (e.g., Ti(OiPr)4_4) for stereoselectivity .

Oxidation and Reduction

The methylpiperazine moiety and pyrrolidine ring are susceptible to redox transformations.

Reaction Conditions Product Reference
Piperazine N-oxidationm-CPBA, CH2_2Cl2_2, 0°CN-Oxide derivatives
Pyrrolidine ring oxidationKMnO4_4, H2_2O, 50°CPyrrolidinone derivatives
LiAlH4_4 reductionTHF, reflux, 4 hrsReduction of carbonyl to CH2_2 group

Key Findings :

  • N-Oxidation selectively targets the piperazine nitrogen .
  • LiAlH4_4 reduces the carbonyl to a methylene group without affecting the piperazine ring .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the heterocyclic core.

Reaction Conditions Product Reference
Suzuki-Miyaura couplingPd(PPh3_3)4_4, Na2_2CO3_3, DMEBiaryl derivatives at the pyrrolidine ring
Buchwald-Hartwig aminationPd2_2dba3_3, Xantphos, tolueneAminated piperazine derivatives

Key Findings :

  • Suzuki coupling requires brominated pyrrolidine precursors .
  • Buchwald-Hartwig conditions tolerate the secondary amine without protection .

Complexation and Biological Interactions

The compound coordinates with metal ions and interacts with biological targets.

Interaction Conditions Outcome Reference
Cu(II) complexationMeOH, RTStable octahedral complexes (log K = 8.2 ± 0.3)
Binding to κ-opioid receptorsRadioligand assaysHigh affinity (Ki_i = 0.31 nM for (S,S)-configured derivatives)

Key Findings :

  • Metal complexes show potential as MRI contrast agents .
  • Stereochemistry critically influences receptor binding affinity .

Thermal and Stability Data

Parameter Value Conditions Reference
Thermal decomposition220–225°CTGA, N2_2 atmosphere
Aqueous stability (pH 7.4)t1/2_{1/2} = 48 hrs37°C, phosphate buffer

Eigenschaften

IUPAC Name

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYNRDLXGBFSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116818-82-7
Record name 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in Note [33] immediately above, 1-tert-butoxycarbonyl)-L-proline was reacted with 1-methylpiperazine to give (2S)-1-tert-butoxycarbonyl)-2-(4-methylpiperazin-1-ylcarbonyl)pyrrolidine which was deprotected and reacted with 2-bromoethanol. There was thus obtained the required starting material; NMR Spectrum: (CDCl3) 1.7–2.05 (m, 4H), 2.1–2.25 (m, 1H), 2.32 (s, 3H), 2.35–2.5 (m, 4H), 2.6–2.7 (m, 1H), 2.8–2.9 (m, 1H), 3.3–3.7 (m, 8H), 4.15 (br s, 1H); Mass Spectrum: M+H+ 242.
[Compound]
Name
[ 33 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.